Brivanib Alaninate

Description

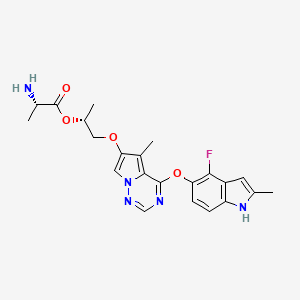

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-1-[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]oxypropan-2-yl] (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN5O4/c1-11-7-15-16(27-11)5-6-17(19(15)23)32-21-20-13(3)18(8-28(20)26-10-25-21)30-9-12(2)31-22(29)14(4)24/h5-8,10,12,14,27H,9,24H2,1-4H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEJRLHKIYCEOX-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OCC(C)OC(=O)C(C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NN4C3=C(C(=C4)OC[C@@H](C)OC(=O)[C@H](C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215295 | |

| Record name | Brivanib alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649735-63-7 | |

| Record name | Brivanib alaninate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=649735-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brivanib alaninate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649735637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brivanib alaninate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Brivanib alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 649735-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIVANIB ALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2Y5OFN795 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Brivanib Alaninate: A Technical Guide to its Discovery and Synthesis

This compound (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1][2] Developed by Bristol-Myers Squibb, it has been investigated for the treatment of hepatocellular carcinoma (HCC) and other solid tumors.[1] This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound.

Discovery and Rationale

The discovery of brivanib was driven by the therapeutic strategy of targeting tumor angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][4] VEGFR and FGFR are key receptor tyrosine kinases that mediate angiogenesis.[2][4] The dual inhibition of both VEGFR and FGFR signaling pathways was hypothesized to provide a more comprehensive anti-angiogenic effect.

Brivanib (BMS-540215) emerged from a pyrrolotriazine-based chemical scaffold and was identified as a potent inhibitor of VEGFR-2 and FGFR-1.[5][6] However, preclinical studies revealed that brivanib had low aqueous solubility and poor oral bioavailability. To overcome these limitations, a prodrug approach was employed.[5][7] A series of amino acid esters of brivanib were synthesized, leading to the selection of the L-alanine ester, this compound (BMS-582664).[5] This modification significantly improved the aqueous solubility and oral bioavailability.[5][7] Following oral administration, this compound is rapidly hydrolyzed by esterases in the body to release the active drug, brivanib.[7][8]

Synthesis Pathway

The synthesis of this compound involves a multi-step chemical process. While the specific industrial synthesis is proprietary, the general pathway can be conceptualized as follows:

-

Core Synthesis : The synthesis begins with the construction of the key pyrrolo[2,1-f][1][2][5]triazine core structure.

-

Side Chain Introduction : The 4-(4-fluoro-2-methyl-1H-indol-5-yloxy) side chain is then coupled to the core.

-

Alcohol Formation : A propan-2-ol moiety is introduced at the 6-position of the pyrrolotriazine ring, resulting in the active parent drug, brivanib (BMS-540215).

-

Prodrug Esterification : Finally, the secondary alcohol of brivanib is esterified with L-alanine to yield this compound.

Caption: Conceptual Synthesis Workflow for this compound.

Mechanism of Action

Brivanib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the VEGFR-2 and FGFR-1 tyrosine kinases, preventing their phosphorylation and subsequent activation.[1][9] This blockade disrupts the downstream signaling cascades that promote angiogenesis and cell proliferation.[10]

-

VEGFR Inhibition : By inhibiting VEGFR-2, brivanib blocks the signaling initiated by VEGF, a key driver of angiogenesis. This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting the formation of new blood vessels that supply tumors.[6][10]

-

FGFR Inhibition : Inhibition of FGFR disrupts the signaling of fibroblast growth factors, which are also implicated in tumor angiogenesis and cell proliferation.[4][11] The dual inhibition of both pathways is thought to overcome potential resistance mechanisms that may arise from targeting only the VEGF pathway.[12]

Caption: Brivanib's Dual Inhibition of VEGFR and FGFR Signaling Pathways.

Quantitative Data

| Parameter | Value | Reference |

| Brivanib (BMS-540215) IC50 vs. VEGFR-2 | 25 nM | [1][13] |

| Brivanib (BMS-540215) Ki vs. VEGFR-2 | 26 nM | [13] |

| Brivanib (BMS-540215) IC50 vs. VEGFR-1 | 380 nM | [1] |

| Brivanib (BMS-540215) IC50 vs. VEGFR-3 | 10 nM | [1] |

| Brivanib (BMS-540215) IC50 vs. FGFR-1 | 148 nM | [1] |

| Brivanib (BMS-540215) IC50 vs. FGFR-2 | 125 nM | [1] |

| Brivanib (BMS-540215) IC50 vs. FGFR-3 | 68 nM | [1] |

| Brivanib IC50 (VEGF-stimulated HUVEC proliferation) | 40 nM | [1] |

| Brivanib IC50 (FGF-stimulated HUVEC proliferation) | 276 nM | [1] |

| Oral Bioavailability of Brivanib | 22-88% (species dependent) | [7] |

| Oral Bioavailability of this compound | 55-97% (species dependent) | [7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

A representative protocol for determining the inhibitory activity of brivanib against VEGFR-2 and FGFR-1 kinases is as follows:

-

Reaction Mixture Preparation : A reaction mixture is prepared containing the respective kinase (e.g., recombinant human VEGFR-2 or FGFR-1), a suitable substrate (e.g., a synthetic peptide), ATP, and a buffer solution.

-

Inhibitor Addition : Brivanib, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.

-

Incubation : The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the kinase reaction to proceed.

-

Reaction Termination : The reaction is stopped, often by the addition of a solution that denatures the enzyme.

-

Quantification : The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate) or non-radiometric methods like ELISA-based assays or fluorescence polarization.

-

IC50 Determination : The concentration of brivanib that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14]

Cell-Based Proliferation Assay

The effect of brivanib on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), can be assessed as follows:

-

Cell Seeding : HUVECs are seeded in multi-well plates and allowed to attach overnight.

-

Serum Starvation : The cells are then typically serum-starved for a period to synchronize their cell cycle and reduce basal proliferation.

-

Treatment : The cells are treated with various concentrations of brivanib in the presence of a stimulating growth factor (e.g., VEGF or FGF).

-

Incubation : The plates are incubated for a period of time (e.g., 72 hours) to allow for cell proliferation.

-

Proliferation Measurement : Cell proliferation is measured using assays such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.

-

IC50 Calculation : The IC50 value, the concentration of brivanib that inhibits 50% of growth factor-stimulated cell proliferation, is calculated from the dose-response curve.

Conclusion

This compound is a rationally designed prodrug that successfully addressed the pharmacokinetic limitations of its active parent compound, brivanib. Its mechanism as a dual inhibitor of VEGFR and FGFR provides a strong basis for its anti-angiogenic and anti-tumor activity. The in-depth understanding of its synthesis, mechanism, and biological activity is crucial for the ongoing research and development of targeted cancer therapies. Although brivanib is no longer in active development, the principles of its design and the knowledge gained from its clinical investigations continue to inform the field of oncology drug discovery.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. massivebio.com [massivebio.com]

- 3. Discovery and validation of biomarkers that respond to treatment with this compound, a small-molecule VEGFR-2/FGFR-1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brivanib, A Novel Dual VEGF-R2/bFGF-R Inhibitor | Anticancer Research [ar.iiarjournals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Brivanib | C19H19FN4O3 | CID 11234052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Brivanib, a dual FGF/VEGF inhibitor, is active both 1st and 2nd line against mouse pancreatic neuroendocrine tumors (PNET) developing adaptive/evasive resistance to VEGF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. adooq.com [adooq.com]

- 14. selleckchem.com [selleckchem.com]

Preclinical Pharmacokinetics of Brivanib Alaninate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib alaninate is an orally administered L-alanine ester prodrug of brivanib (BMS-540215).[1] Brivanib is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF) signaling pathways, which are critical for tumor angiogenesis and progression.[2][3] The development of this compound was aimed at improving the oral bioavailability of brivanib. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, detailing its metabolic fate, pharmacokinetic profile across different species, and the experimental protocols used in its evaluation.

Mechanism of Action: Dual Inhibition of VEGF and FGF Signaling

Brivanib exerts its anti-angiogenic and anti-tumor effects by targeting key receptor tyrosine kinases (RTKs) involved in angiogenesis. It is a competitive inhibitor of the ATP-binding site of VEGFR-2 and FGFR-1/2.[2][4] The dual inhibition of both VEGF and FGF pathways is significant as FGF signaling can be a mechanism of resistance to anti-VEGF therapies.[4]

Below is a diagram illustrating the signaling pathways inhibited by brivanib.

Caption: Brivanib inhibits both VEGFR-2 and FGFR-1/2 signaling pathways.

Preclinical Pharmacokinetics

Preclinical studies in mice, rats, dogs, and monkeys have demonstrated that this compound is rapidly and extensively converted to its active moiety, brivanib.[1][2] The prodrug approach with this compound successfully improved the oral bioavailability of brivanib across species.[5]

Data Presentation

The following tables summarize the available preclinical pharmacokinetic parameters of brivanib following oral administration of this compound.

Table 1: Oral Bioavailability of Brivanib and this compound

| Species | Brivanib Bioavailability (%) | This compound Bioavailability (%) |

| Mouse | 22-88% | 55-97% |

| Rat | 22-88% | 55-97% |

| Dog | 22-88% | 55-97% |

| Monkey | 22-88% | 55-97% |

Data sourced from Marathe et al., 2009.[5]

Table 2: General Preclinical Pharmacokinetic Characteristics of Brivanib

| Parameter | Observation in Preclinical Species |

| Absorption | Rapid absorption with Tmax typically around 1 hour.[6] |

| Distribution | High volume of distribution expected. |

| Metabolism | This compound is rapidly and efficiently hydrolyzed to brivanib. |

| Elimination | Primarily through feces, with minimal renal excretion of unchanged drug.[6] |

| Brain Penetration | Good brain penetration observed in rats.[5] |

Note: Detailed quantitative pharmacokinetic parameters (Cmax, AUC, half-life, etc.) from the primary preclinical studies are not fully available in the public domain. The tables represent a summary of the reported findings.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and interpretation of pharmacokinetic studies. The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Metabolism Studies

Objective: To assess the metabolic stability of this compound and its conversion to brivanib.

Methodology:

-

Test Systems: In vitro studies were conducted using liver and intestinal fractions (microsomes and S9 fractions), plasma, and Caco-2 cells from various species (mouse, rat, dog, monkey, and human).[5][2]

-

Incubation: this compound was incubated with the test systems at a specified concentration (e.g., 1 µM) and temperature (37°C).

-

Sample Collection: Aliquots were collected at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Analysis: The concentration of this compound and brivanib in the samples was determined by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound was used to calculate the in vitro half-life and intrinsic clearance.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of brivanib following intravenous and oral administration of brivanib and this compound.

Methodology:

-

Animal Models: Studies were conducted in mice, rats, dogs, and monkeys.[5][2]

-

Drug Administration:

-

Intravenous (IV): Brivanib was administered as a single bolus dose via a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs and monkeys).

-

Oral (PO): Brivanib or this compound was administered via oral gavage. This compound was formulated in an aqueous vehicle.[5]

-

-

Blood Sampling: Blood samples were collected at predetermined time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Plasma was separated by centrifugation and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of brivanib were quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½).

The general workflow for a preclinical pharmacokinetic study is depicted in the following diagram.

References

- 1. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Treatment with this compound as a second-line monotherapy after Sorafenib failure in hepatocellular carcinoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib alaninate (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] By targeting these two critical signaling pathways, brivanib demonstrates significant anti-angiogenic and anti-tumor activity.[3][4] This document provides a comprehensive technical overview of brivanib's mechanism of action, preclinical and clinical efficacy, and the detailed experimental protocols used to characterize its activity.

Introduction

Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis.[3] The VEGF and FGF signaling pathways are two of the most influential regulators of this process.[3][5] this compound was developed to simultaneously inhibit both of these pathways, offering a multi-targeted approach to cancer therapy.[1][6] It has been investigated in numerous clinical trials, including for hepatocellular carcinoma (HCC).[6][7] While it did not demonstrate superiority to existing treatments in pivotal Phase III trials for HCC, its potent dual-inhibitory mechanism and the data generated from its extensive preclinical and clinical evaluations provide valuable insights for cancer research and future drug development.[6][7][8]

Mechanism of Action

This compound is the alanine ester prodrug of BMS-540215, to which it is hydrolyzed in vivo.[1] The active moiety, brivanib, functions as a dual tyrosine kinase inhibitor by competing with ATP for the binding site in the catalytic domain of VEGFR and FGFR.[1][2] This inhibition blocks the downstream phosphorylation and activation of signaling cascades responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[4]

Targeting the VEGFR Signaling Pathway

The VEGF family, particularly VEGF-A, binds to its receptors (VEGFR-1, -2, and -3) on endothelial cells.[5] VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[9] Brivanib potently inhibits VEGFR-2, leading to the inactivation of the receptor, increased apoptosis, a reduction in microvessel density, and inhibition of cell proliferation.[1][4]

Targeting the FGFR Signaling Pathway

The FGF/FGFR axis plays a crucial role in tumor cell proliferation, survival, and angiogenesis, and can be a mechanism of resistance to anti-VEGF therapies.[5][10] Brivanib's ability to also inhibit FGFR-1 and FGFR-2 provides a more comprehensive blockade of angiogenic signaling.[1] Preclinical studies have shown that the sensitivity of hepatocellular carcinoma xenografts to brivanib correlates with the expression levels of FGFR-1 and FGFR-2.[4]

Signaling Pathway Diagrams

The following diagrams illustrate the VEGFR and FGFR signaling pathways and the inhibitory action of Brivanib.

Caption: VEGFR-2 signaling cascade and the point of inhibition by Brivanib.

Caption: FGFR signaling cascade and the point of inhibition by Brivanib.

Quantitative Data

In Vitro Kinase and Cell-Based Inhibition

Brivanib (BMS-540215) demonstrates potent inhibition of VEGFR and FGFR kinases and selectively inhibits the proliferation of endothelial cells stimulated by their respective ligands.[1]

| Target | Assay Type | Value |

| VEGFR-2 | Kinase Inhibition (IC₅₀) | 25 nmol/L[1][2] |

| VEGFR-2 | Kinase Inhibition (Kᵢ) | 26 nmol/L[1] |

| VEGFR-3 | Kinase Inhibition (IC₅₀) | 10 nmol/L[1] |

| FGFR-3 | Kinase Inhibition (IC₅₀) | 68 nmol/L[1] |

| FGFR-2 | Kinase Inhibition (IC₅₀) | 125 nmol/L[1] |

| FGFR-1 | Kinase Inhibition (IC₅₀) | 148 nmol/L[1] |

| VEGFR-1 | Kinase Inhibition (IC₅₀) | 380 nmol/L[1] |

| VEGF-Stimulated HUVEC Proliferation | Cell-Based Inhibition (IC₅₀) | 40 nmol/L[1] |

| FGF-Stimulated HUVEC Proliferation | Cell-Based Inhibition (IC₅₀) | 276 nmol/L[1] |

Preclinical In Vivo Efficacy

In preclinical xenograft models, this compound showed significant anti-tumor and anti-angiogenic activity.[3][4][11]

| Xenograft Model | Parameter | Result |

| L2987 Human Tumor | Tumor Cell Proliferation (Ki-67) | 76% reduction[3] |

| L2987 Human Tumor | Vascular Density (CD34 Staining) | 76% reduction[3] |

| HCT116 & L2987 Colon Tumor | Vascular Density (CD34 Staining) | Statistically significant reduction (P < 0.005)[9] |

| Patient-Derived HCC | Tumor Growth | Significant suppression in 5 of 6 xenograft lines[4] |

Clinical Trial Efficacy in Advanced HCC (BRISK-PS Study)

The BRISK-PS Phase III trial evaluated brivanib in patients with advanced HCC who had progressed on or were intolerant to sorafenib.[7][12]

| Parameter | Brivanib (n=263) | Placebo (n=132) | Hazard Ratio (HR) / P-value |

| Median Overall Survival (OS) | 9.4 months | 8.2 months | HR: 0.89; P = 0.3307[7][12] |

| Median Time to Progression (TTP) | 4.2 months | 2.7 months | HR: 0.56; P < 0.001[7][12] |

| Objective Response Rate (ORR) | 10% | 2% | Odds Ratio: 5.72[7][12] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC₅₀ value of an inhibitor against a specific kinase.[13][14][15]

-

Reagent Preparation :

-

Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).[13][14]

-

Prepare a stock solution of the inhibitor (Brivanib) in 100% DMSO and create serial dilutions.[14]

-

Prepare a solution of recombinant kinase (e.g., VEGFR-2, FGFR-1) in kinase buffer.

-

Prepare a substrate solution (e.g., a synthetic peptide) and an ATP solution in kinase buffer. The ATP concentration is often set near its Km for the kinase.[14]

-

-

Assay Procedure :

-

Add inhibitor dilutions or vehicle (DMSO control) to the wells of a 96- or 384-well plate.[13]

-

Add the kinase solution to all wells except for "blank" controls.

-

Initiate the reaction by adding the Substrate/ATP mixture.[13]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).[13][14]

-

-

Detection and Analysis :

-

Stop the reaction (e.g., by adding EDTA).[15]

-

Quantify kinase activity. This can be done using various methods, such as radiometric assays ([³²P]-ATP) or luminescence-based assays (e.g., ADP-Glo™), which measures ADP formation.[15][16]

-

Subtract background readings from the "blank" wells.[13]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[13]

-

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Cell Proliferation Assay (MTT-Based)

This assay measures cell viability and proliferation by assessing the metabolic activity of cells.[17][18][19]

-

Cell Plating :

-

Culture cells (e.g., HUVECs) in appropriate medium until they are in the exponential growth phase.[18]

-

Harvest cells and plate them in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of medium.

-

Incubate for 6-24 hours to allow for cell attachment.

-

-

Treatment :

-

Treat cells with serial dilutions of the test compound (Brivanib) and appropriate vehicle controls. If assaying ligand-stimulated proliferation, add the growth factor (e.g., VEGF) to the relevant wells.

-

Incubate for the desired exposure period (e.g., 48-72 hours).

-

-

MTT Addition and Incubation :

-

Add 10 µL of MTT reagent (final concentration ~0.5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement :

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[18]

-

Incubate for at least 2 hours at room temperature in the dark, shaking to ensure complete solubilization.[19]

-

Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.[17][19]

-

-

Data Analysis :

-

Subtract the absorbance of the media-only blank wells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀.

-

In Vivo Tumor Xenograft Study (General Protocol)

This protocol describes a general method for evaluating the anti-tumor efficacy of a compound in an animal model.[20][21][22][23][24]

-

Cell Preparation and Implantation :

-

Culture human tumor cells (e.g., HCC cell lines) in vitro.[21]

-

Harvest cells and resuspend them in a serum-free medium, often mixed 1:1 with an extracellular matrix like Matrigel.[21][23]

-

Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells in 100 µL) into the flank of immunodeficient mice (e.g., athymic nude or NSG mice).[21][24]

-

-

Tumor Growth and Treatment Initiation :

-

Monitor mice regularly for tumor formation.[24]

-

Once tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[21][24]

-

Administer the compound (this compound) or vehicle control to the mice. Administration is typically via oral gavage (PO) for brivanib, on a specified schedule (e.g., once daily).[24]

-

-

Data Collection :

-

Endpoint Analysis :

-

At the end of the study (due to tumor size limits or a set time point), euthanize the animals.

-

Excise the tumors for further analysis, such as weighing and preparing for histology.

-

Perform immunohistochemistry (IHC) on tumor sections to analyze biomarkers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and microvessel density (CD34).[4]

-

Caption: Generalized workflow for an in vivo tumor xenograft efficacy study.

Conclusion

This compound is a well-characterized dual inhibitor of VEGFR and FGFR signaling. Through its potent inhibition of these key angiogenic pathways, it has demonstrated significant anti-tumor activity in a range of preclinical models. While it did not meet its primary endpoint of improving overall survival in Phase III clinical trials for advanced HCC, the extensive data from its development provide a valuable foundation for understanding the complexities of targeting angiogenesis in cancer. The detailed protocols and quantitative data summarized in this guide serve as a critical resource for researchers in the field of oncology and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The antiangiogenic activity in xenograft models of brivanib, a dual inhibitor of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. ascopubs.org [ascopubs.org]

- 8. cancerresearchuk.org [cancerresearchuk.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of brivanib therapy response in hepatocellular carcinoma xenografts using ¹H HR-MAS spectroscopy and histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Brivanib in patients with advanced hepatocellular carcinoma who were intolerant to sorafenib or for whom sorafenib failed: results from the randomized phase III BRISK-PS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. In vitro kinase assay [bio-protocol.org]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. 3 steps for successful tumor xenograft analysis. | Revvity [revvity.co.jp]

- 21. benchchem.com [benchchem.com]

- 22. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 23. BiTE® Xenograft Protocol [protocols.io]

- 24. tumor.informatics.jax.org [tumor.informatics.jax.org]

Brivanib Alaninate: A Dual Inhibitor of VEGFR and FGFR Signaling in Angiogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Brivanib alaninate (BMS-582664) is an orally administered investigational anti-tumorigenic agent.[1] It functions as a prodrug, rapidly converting to its active moiety, brivanib (BMS-540215), within the body.[2][3] Brivanib is a potent, ATP-competitive, small-molecule inhibitor that demonstrates a dual mechanism of action by selectively targeting two key receptor tyrosine kinase families involved in tumor angiogenesis: the Vascular Endothelial Growth Factor Receptors (VEGFR) and the Fibroblast Growth Factor Receptors (FGFR).[1][4] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, providing essential nutrients and a pathway for metastasis.[5][6] By simultaneously blocking the signaling pathways mediated by both VEGF and FGF, brivanib aims to overcome resistance mechanisms associated with single-pathway inhibition and achieve a more comprehensive blockade of tumor neovascularization.[7][8][9] This document provides an in-depth technical overview of this compound's role in angiogenesis inhibition, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound is the L-alanine ester prodrug of brivanib, a formulation designed to improve oral bioavailability.[2][10] Following oral administration, it is efficiently hydrolyzed to the active compound, brivanib.[2][3] Brivanib exerts its anti-angiogenic effects by competing with ATP for the binding site in the catalytic domain of VEGFR and FGFR tyrosine kinases.[11][12] This inhibition blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival—hallmark processes of angiogenesis.[1][13]

The primary targets of brivanib are VEGFR-2 and FGFR-1, the principal mediators of pro-angiogenic signals from the VEGF and FGF families, respectively.[5][14][15] However, it also exhibits inhibitory activity against other related receptors, contributing to its broad-spectrum anti-angiogenic profile.[1]

Quantitative Data on Inhibitory Activity

The potency and selectivity of brivanib have been quantified through various in vitro and in vivo experiments. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of Brivanib (BMS-540215)

| Target Kinase | IC₅₀ (nmol/L) | Kᵢ (nmol/L) |

| VEGFR-1 | 380[1] | - |

| VEGFR-2 | 25[1][4][12][16] | 26[1][4] |

| VEGFR-3 | 10[1] | - |

| FGFR-1 | 148[1][10] | - |

| FGFR-2 | 125[1] | - |

| FGFR-3 | 68[1] | - |

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitor constant.

Table 2: In Vitro Cellular Activity of Brivanib (BMS-540215)

| Cell Type | Stimulant | Inhibitory Effect | IC₅₀ (nmol/L) |

| HUVECs | VEGF | Inhibition of Proliferation | 40[1][17] |

| HUVECs | FGF | Inhibition of Proliferation | 276[1][17] |

HUVECs: Human Umbilical Vein Endothelial Cells.

Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Efficacy of this compound

| Xenograft Model | Treatment | Endpoint | Result |

| L2987 Human Lung | 107 mg/kg | Tumor Cell Proliferation (Ki-67) | 76% reduction[7] |

| L2987 Human Lung | 107 mg/kg | Microvessel Density (CD34) | 76% reduction[7] |

| Various | 107 mg/kg | Tumor Microcirculation (DCE-MRI) | 54% reduction in AUC at 24h[7][11][18] |

| Various | 107 mg/kg | Tumor Microcirculation (DCE-MRI) | 64% reduction in AUC at 48h[7][11][18] |

| Patient-Derived HCC | Not specified | Tumor Growth | Significant suppression in 5 of 6 lines[13] |

DCE-MRI: Dynamic Contrast-Enhanced Magnetic Resonance Imaging. AUC: Area Under the Curve.

Signaling Pathway Inhibition

VEGF and FGF signaling pathways are critical for angiogenesis.[8][19] Upon ligand binding, VEGFR and FGFR dimerize and autophosphorylate, creating docking sites for various signaling proteins. This initiates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate gene expression to promote endothelial cell functions.[8][9]

Brivanib's inhibition of VEGFR-2 and FGFR-1 phosphorylation at the cell surface prevents the activation of these crucial downstream pathways.[13] Studies in VEGF- and bFGF-stimulated SK-HEP1 and HepG2 hepatocellular carcinoma cells have demonstrated that brivanib significantly inhibits the phosphorylation of not only VEGFR-2 and FGFR-1 but also downstream effectors like ERK1/2 and Akt.[13][17] This comprehensive blockade leads to cell cycle arrest, reduced cell proliferation, and increased apoptosis in the tumor microenvironment.[1][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. Brivanib, A Novel Dual VEGF-R2/bFGF-R Inhibitor | Anticancer Research [ar.iiarjournals.org]

- 6. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antiangiogenic activity in xenograft models of brivanib, a dual inhibitor of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C22H24FN5O4 | CID 11154925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. This compound for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. selleckchem.com [selleckchem.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Inhibition of FGF-FGFR and VEGF-VEGFR signalling in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Brivanib Alaninate: A Technical Overview of Early-Phase Clinical Trial Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brivanib alaninate (BMS-582664) is an orally administered prodrug of brivanib (BMS-540215), a potent and selective dual inhibitor of vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) tyrosine kinases.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with VEGF and FGF signaling pathways playing key roles.[4] By targeting both of these pathways, brivanib was developed to overcome potential resistance mechanisms associated with therapies targeting only the VEGF pathway.[2][4] This technical guide provides a comprehensive summary of the core findings from early-phase clinical trials of this compound, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While showing initial promise in Phase I and II trials, brivanib ultimately did not meet its primary endpoints in later Phase III studies.[5][6][7][8]

Core Signaling Pathway

Brivanib acts as an ATP-competitive inhibitor of key receptor tyrosine kinases involved in angiogenesis.[3] Its primary targets are VEGFR-2 and FGFR-1/2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[3][9]

Pharmacokinetics and Metabolism

This compound is a prodrug designed to improve the oral bioavailability of the active moiety, brivanib.[10] Following oral administration, the prodrug is rapidly and completely converted to brivanib.[10][11]

-

Absorption : Brivanib is rapidly absorbed, with a median time to maximum plasma concentration (Tmax) of approximately 1 hour.[11] The absorption is high, estimated to be over 86%.[11]

-

Distribution : The volume of distribution is expected to be high.[10]

-

Metabolism : Brivanib is extensively metabolized.[11]

-

Elimination : The majority of the drug-related radioactivity is excreted in the feces (around 81.5%), with a smaller portion in the urine (about 12.2%).[11] The mean terminal half-life is approximately 13.8 hours.[11]

Phase I Study in Advanced Solid Tumors

A Phase I, open-label, dose-escalation study was conducted to determine the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of brivanib in patients with advanced or metastatic solid tumors.[2]

Experimental Protocol

-

Study Design : A two-part, open-label, dose-escalation (Part A) and dose-optimization (Part B) study.[2]

-

Patient Population : 90 patients with advanced/metastatic solid tumors refractory to standard therapies.[2]

-

Dosing Regimens :

-

Primary Objectives : To determine dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and the optimal dose range.[2]

-

Secondary Objectives : To assess preliminary antitumor activity, characterize PK/PD profiles, and evaluate effects on the QTc interval.[2]

Key Findings

The MTD was established at 800 mg per day.[2] Systemic exposure of brivanib increased linearly up to 1000 mg/day.[2] The most common adverse events were generally mild.[2] Partial responses were confirmed in two patients receiving doses of 600 mg or higher.[2] Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) showed significant decreases in parameters related to tumor vascularity and permeability at the 800 mg continuous and 400 mg twice-daily doses.[2]

| Parameter | Result |

| Maximum Tolerated Dose (MTD) | 800 mg/day[2] |

| Confirmed Partial Responses | 2 patients (at doses ≥600 mg)[2] |

| Pharmacodynamic Effect | Significant decrease in tumor vascularity and permeability[2] |

Phase II Studies in Hepatocellular Carcinoma (HCC)

Several Phase II studies evaluated brivanib as both a first-line and second-line therapy for patients with advanced hepatocellular carcinoma.

Experimental Workflow: Representative Phase II Trial

First-Line Therapy in Advanced HCC

An open-label, single-arm Phase II study evaluated brivanib in 55 patients with unresectable, locally advanced, or metastatic HCC who had not received prior systemic therapy.[12][13]

Experimental Protocol:

-

Primary Objective : 6-month progression-free survival (PFS) rate.[12]

-

Secondary Objectives : Tumor response rate, time to response, duration of response, median PFS, median overall survival (OS), and safety.[12]

-

Assessment Criteria : Modified World Health Organization (mWHO) criteria.[12][13]

Efficacy and Safety Data:

| Efficacy Endpoint (mWHO criteria) | Result |

| 6-Month Progression-Free Survival Rate | 18.2% (95% CI: 9.1%-30.9%)[12][13] |

| Median Progression-Free Survival (PFS) | 2.7 months (95% CI: 1.4-3.0)[12][13] |

| Median Overall Survival (OS) | 10.0 months (95% CI: 6.8-15.2)[12][13] |

| Complete Response (CR) | 1 patient[12] |

| Partial Response (PR) | 3 patients[12] |

| Stable Disease (SD) | 22 patients[12] |

| Disease Control Rate (DCR) | 51%[1] |

| Most Common Adverse Events | Fatigue, hypertension, diarrhea[12][13] |

Second-Line Therapy in Advanced HCC

Another open-label, single-agent Phase II study assessed brivanib in 46 patients with advanced HCC who had progressed on prior antiangiogenic therapy (primarily sorafenib).[1][14]

Experimental Protocol:

-

Patient Population : 46 patients with advanced HCC who had failed one prior antiangiogenic therapy.[1][14]

-

Primary Objectives : Tumor response rate, time to progression (TTP), and overall survival (OS).[1][14]

-

Assessment Criteria : Modified World Health Organization (mWHO) criteria.[1][14]

Efficacy and Safety Data:

| Efficacy Endpoint (mWHO criteria) | Result |

| Objective Response Rate (ORR) | 4.3% (2 Partial Responses)[1][14] |

| Stable Disease (SD) | 41.3% (19 patients)[1][14] |

| Progressive Disease (PD) | 41.3% (19 patients)[1][14] |

| Disease Control Rate (DCR) | 45.7%[1][14] |

| Median Time to Progression (TTP) | 2.7 months (investigator-assessed)[1][14] |

| Median Overall Survival (OS) | 9.79 months[1][14] |

| Most Common Adverse Events | Fatigue, decreased appetite, nausea, diarrhea, hypertension[1][14] |

Conclusion

The early-phase clinical trial data for this compound demonstrated a manageable safety profile and promising signs of antitumor activity in patients with advanced solid tumors, particularly hepatocellular carcinoma.[1][2][12] The drug showed evidence of target engagement by inhibiting the VEGFR and FGFR pathways, leading to antiangiogenic effects.[2][9] The recommended Phase II dose was established at 800 mg once daily.[2] While the Phase II results in HCC were encouraging, subsequent large-scale Phase III trials (BRISK-FL and BRISK-PS) did not meet their primary endpoints of improving overall survival compared to standard of care or placebo, respectively.[5][8][15][16] These findings underscore the challenges of translating promising early-phase signals into definitive late-stage clinical benefits. The data from these initial trials, however, remain valuable for understanding the role of dual VEGFR/FGFR inhibition and for informing the design of future studies in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase I study to determine the safety, pharmacokinetics and pharmacodynamics of a dual VEGFR and FGFR inhibitor, brivanib, in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Signaling pathway/molecular targets and new targeted agents under development in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brivanib Fails to Live Up to the Promise of Early Studies - The ASCO Post [ascopost.com]

- 6. | BioWorld [bioworld.com]

- 7. Bristol Myers Squibb - BRISK-PS Study with Investigational Compound Brivanib in Hepatocellular Carcinoma Completed [news.bms.com]

- 8. Brivanib versus sorafenib as first-line therapy in patients with unresectable, advanced hepatocellular carcinoma: results from the randomized phase III BRISK-FL study. | Semantic Scholar [semanticscholar.org]

- 9. This compound, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism, Excretion, and Pharmacokinetics of Oral Brivanib in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phase II, open-label study of brivanib as first-line therapy in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Phase II, open-label study of brivanib as second-line therapy in patients with advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. Brivanib versus sorafenib as first-line therapy in patients with unresectable, advanced hepatocellular carcinoma: results from the randomized phase III BRISK-FL study - PubMed [pubmed.ncbi.nlm.nih.gov]

Brivanib Alaninate: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brivanib alaninate, the orally bioavailable prodrug of brivanib, is a potent and selective dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases.[1][2] Preclinical and clinical studies have demonstrated its activity against various solid tumors, primarily through the inhibition of tumor angiogenesis and direct effects on tumor cell proliferation. This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted effects on the tumor microenvironment (TME). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and experimental workflows. While the anti-angiogenic and anti-proliferative effects are well-documented, its direct impact on the immune cell components of the TME, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), remains an area with limited available data.

Mechanism of Action: Dual Inhibition of VEGFR and FGFR Signaling

This compound is rapidly converted to its active form, brivanib (BMS-540215), in vivo.[3] Brivanib competitively inhibits the ATP-binding site of VEGFR-2 and FGFR-1/2, key receptor tyrosine kinases that drive tumor angiogenesis and proliferation.[3][4]

-

VEGFR-2 Inhibition: VEGF, a critical signaling protein, binds to VEGFR-2 on endothelial cells, initiating a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).[5] By blocking VEGFR-2, brivanib effectively inhibits these pro-angiogenic signals, thereby suppressing tumor neovascularization.[5][6]

-

FGFR Inhibition: The FGF signaling pathway is also implicated in tumor angiogenesis and can serve as a resistance mechanism to anti-VEGF therapies.[7] Brivanib's inhibition of FGFR-1 and FGFR-2 provides a dual-pronged attack on tumor vascularization and can also directly inhibit the proliferation of tumor cells that are dependent on FGF signaling.[2][5]

Effects on the Tumor Microenvironment

This compound's primary impact on the TME is the disruption of the tumor vasculature and direct inhibition of tumor cell growth.

Anti-Angiogenic Effects

Preclinical studies have consistently demonstrated the potent anti-angiogenic activity of this compound. This is evidenced by a significant reduction in microvessel density within tumors.[5][8]

Inhibition of Tumor Cell Proliferation

Brivanib has been shown to directly inhibit the proliferation of various cancer cell lines, particularly those with FGF-dependent growth characteristics.[5] This anti-proliferative effect is a key component of its anti-tumor activity.

Immunomodulatory Effects: An Area for Further Investigation

While the roles of VEGFR and FGFR signaling in modulating the immune landscape of the TME are increasingly recognized, direct experimental evidence detailing the specific effects of this compound on immune cell populations such as MDSCs and Tregs is currently limited in the available literature. It is known that VEGF can contribute to an immunosuppressive TME by promoting the accumulation of MDSCs and Tregs. Therefore, it is plausible that by inhibiting VEGFR signaling, brivanib could indirectly alleviate this immunosuppression. However, dedicated studies are required to confirm this hypothesis and to elucidate the precise impact of brivanib on the cytokine profile and immune cell infiltration within the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

| Parameter | Tumor Model | Treatment | Result | Reference |

| Tumor Growth Inhibition | Hep3B human hepatocellular carcinoma xenografts | Brivanib (90 mg/kg/day) | 64% decrease in tumor growth | [1] |

| Microvessel Density (CD34 Staining) | L2987 human lung carcinoma xenografts | This compound (107 mg/kg) | 76% reduction in anti-CD34 endothelial cell staining | [6] |

| Tumor Cell Proliferation (Ki-67 Staining) | L2987 human lung carcinoma xenografts | This compound (107 mg/kg) | 76% reduction in Ki-67 staining | [6] |

| Tumor Microcirculation (DCE-MRI) | L2987 human lung carcinoma xenografts | This compound (107 mg/kg) | 54% and 64% reduction in contrast agent uptake at 24 and 48 hours, respectively | [6] |

Key Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These represent standard protocols and may be adapted based on specific experimental needs.

In Vivo Xenograft Studies

-

Cell Culture: Human tumor cell lines (e.g., Hep3B, L2987) are cultured in appropriate media and conditions.

-

Animal Model: Athymic nude mice are typically used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is typically administered orally once daily.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry and Western blotting.

Matrigel Plug Assay

-

Preparation of Matrigel Mixture: Growth factor-reduced Matrigel is thawed on ice and mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound (this compound) or vehicle control.

-

Injection: The Matrigel mixture is injected subcutaneously into the flank of mice.

-

Plug Removal: After a defined period (e.g., 7-14 days), the Matrigel plugs are surgically removed.

-

Analysis: The plugs can be analyzed for hemoglobin content as a measure of blood vessel formation, or processed for histological analysis to visualize and quantify infiltrating endothelial cells.[9][10][11][12]

Immunohistochemistry (IHC)

-

Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on slides.

-

Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0).

-

Blocking: Endogenous peroxidase activity is blocked with hydrogen peroxide, and non-specific binding is blocked with a serum-free protein block.

-

Primary Antibody Incubation: Slides are incubated with primary antibodies against markers of interest (e.g., anti-CD34 for endothelial cells, anti-Ki-67 for proliferating cells).

-

Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen substrate (e.g., DAB) to visualize the staining.

-

Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.

-

Quantification: Staining is quantified by manual counting or using image analysis software.

Western Blotting

-

Cell Lysis and Protein Extraction: Tumor cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of VEGFR-2, FGFR, ERK, and Akt.

-

Detection: An HRP-conjugated secondary antibody is used, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's dual inhibition of VEGFR and FGFR signaling pathways.

Caption: Experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound is a dual inhibitor of VEGFR and FGFR signaling with demonstrated anti-angiogenic and anti-proliferative effects in a variety of preclinical tumor models. Its ability to target two key pathways involved in tumor growth and vascularization makes it a compound of significant interest. While its efficacy in these areas is supported by quantitative data, a critical knowledge gap exists regarding its direct influence on the immune components of the tumor microenvironment. Future research should focus on elucidating the impact of this compound on the infiltration and function of immune cells, such as MDSCs and Tregs, and on the broader cytokine and chemokine landscape within the tumor. A deeper understanding of these potential immunomodulatory effects will be crucial for optimizing its clinical application, potentially in combination with immunotherapies, to achieve more durable anti-tumor responses.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. adooq.com [adooq.com]

- 5. This compound, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antiangiogenic activity in xenograft models of brivanib, a dual inhibitor of vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brivanib Fails to Live Up to the Promise of Early Studies - The ASCO Post [ascopost.com]

- 8. Characterization of brivanib therapy response in hepatocellular carcinoma xenografts using ¹H HR-MAS spectroscopy and histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Molecular Docking Studies of Brivanib Alaninate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib Alaninate, a prodrug of the active moiety Brivanib (BMS-540215), is a potent, orally available dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1). By targeting these key receptor tyrosine kinases, Brivanib disrupts downstream signaling pathways crucial for tumor angiogenesis and proliferation. This technical guide provides an in-depth overview of the molecular docking studies of Brivanib, summarizing its mechanism of action, relevant signaling pathways, and detailed experimental protocols for in silico analysis. Quantitative data on its inhibitory activity are presented, and logical workflows are visualized to aid researchers in understanding and applying computational methods in the study of this and similar kinase inhibitors.

Introduction to this compound

This compound is an investigational anticancer agent that has been evaluated in numerous clinical studies for the treatment of various solid tumors, most notably hepatocellular carcinoma (HCC). As a prodrug, it is rapidly converted in vivo to its active form, Brivanib (BMS-540215).[1][2] Brivanib functions as a multi-targeted tyrosine kinase inhibitor, exhibiting potent and selective inhibition of both VEGFR and FGFR signaling pathways, which are critical drivers of tumor neovascularization and growth.[3][4]

Mechanism of Action and Signaling Pathways

Brivanib exerts its therapeutic effect by acting as an ATP-competitive inhibitor at the kinase domains of VEGFR-2 and FGFR-1.[5] By binding to the ATP pocket, it blocks receptor autophosphorylation and the subsequent activation of downstream signaling cascades.

The inhibition of VEGFR-2 and FGFR-1 by Brivanib disrupts several key signaling pathways essential for cell proliferation, survival, and angiogenesis, including:

-

Ras-Raf-MAPK Pathway: This cascade is crucial for cell proliferation.

-

PI3K-Akt Pathway: This pathway is central to cell survival and proliferation.

-

PLCγ Pathway: This pathway is involved in cell motility and invasion.

Dual inhibition of both VEGF and FGF signaling pathways may offer a more comprehensive blockade of angiogenesis and could potentially overcome resistance mechanisms that arise from targeting a single pathway.[6][7]

Quantitative Inhibitory Activity

Brivanib's active form, BMS-540215, has been evaluated for its inhibitory potency against a panel of kinases. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values.

| Target Kinase | IC50 (nmol/L) |

| VEGFR-2 | 25 |

| VEGFR-1 | 380 |

| VEGFR-3 | 10 |

| FGFR-1 | 148 |

| FGFR-2 | 125 |

| FGFR-3 | 68 |

| Data sourced from multiple studies. |

| Target Kinase | Ki (nmol/L) |

| VEGFR-2 | 26 |

| Data sourced from Adooq Bioscience.[8] |

Molecular Docking Experimental Protocol

While a specific published docking study for Brivanib is not available, this section outlines a comprehensive and standard protocol for performing such an analysis on kinase inhibitors like Brivanib. This protocol is based on common methodologies used for similar dual VEGFR/FGFR inhibitors.[8][9][10][11][12][13][14][15][16][17][18][19]

Software and Tools

-

Protein Preparation: Schrödinger Maestro, AutoDock Tools (ADT)

-

Ligand Preparation: ChemDraw, Avogadro, Schrödinger LigPrep

-

Molecular Docking: AutoDock Vina, Glide (Schrödinger), GOLD

-

Visualization and Analysis: PyMOL, Discovery Studio Visualizer

Protein Preparation

-

Obtain Crystal Structure: Download the 3D crystal structures of the target kinases (VEGFR-2 and FGFR-1) from the Protein Data Bank (PDB). It is recommended to select structures co-crystallized with a known ATP-competitive inhibitor to accurately define the binding site (e.g., PDB IDs: 4ASD for VEGFR-2, 4V05 for FGFR-1).

-

Pre-processing: Remove all water molecules, ions, and co-crystallized ligands from the protein structure.

-

Protonation and Optimization: Add polar hydrogen atoms and assign appropriate protonation states for amino acid residues at a physiological pH.

-

Charge Assignment: Assign Kollman or Gasteiger charges to the protein atoms.

-

File Conversion: Save the prepared protein structure in the appropriate format for the chosen docking software (e.g., PDBQT for AutoDock Vina).

Ligand Preparation

-

Obtain Ligand Structure: Generate the 3D structure of Brivanib (BMS-540215). The structure can be drawn using chemical software and converted to a 3D format (e.g., SDF or MOL2).

-

Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Charge and Bond Definition: Assign Gasteiger charges and define rotatable bonds for the ligand.

-

File Conversion: Save the prepared ligand in the required format (e.g., PDBQT).

Grid Box Generation and Docking Simulation

-

Define Binding Site: Define a grid box that encompasses the ATP-binding site of the kinase. The center of the grid should be based on the position of the co-crystallized ligand in the original PDB file. The size should be sufficient to allow for translational and rotational freedom of the ligand.

-

Perform Docking: Execute the molecular docking simulation using software like AutoDock Vina. The program will explore various conformations of the ligand within the defined binding site and score them based on a calculated binding affinity (e.g., kcal/mol).

Analysis of Results

-

Binding Pose Analysis: Visualize the top-ranked docking poses to analyze the interactions between Brivanib and the key amino acid residues in the binding pocket.

-

Interaction Mapping: Identify and map hydrogen bonds, hydrophobic interactions, and any other significant molecular interactions. Key interacting residues in the VEGFR-2 ATP-binding site often include Cys919, Asp1046, Glu885, and Glu917. For FGFR-1, key residues include Asp641 and others in the hinge region.

-

Binding Energy: The docking score provides an estimation of the binding free energy, indicating the stability of the protein-ligand complex. Lower scores typically suggest stronger binding.

Predicted Binding Interactions

Based on docking studies of other ATP-competitive inhibitors with VEGFR-2 and FGFR-1, Brivanib is predicted to form key interactions within the kinase hinge region. The pyrrolotriazine core likely forms crucial hydrogen bonds with the backbone of hinge residues such as Cys919 in VEGFR-2. Additional hydrogen bonds and hydrophobic interactions with residues like Glu885 and Asp1046 in the DFG motif of VEGFR-2, and Asp641 in FGFR-1, would further stabilize the complex. The fluoro-2-methyl-1H-indol-5-yloxy moiety is expected to occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity.

Conclusion

Molecular docking is an indispensable computational tool for elucidating the binding mechanisms of kinase inhibitors like Brivanib. This guide outlines the fundamental principles, protocols, and expected outcomes of such studies. By understanding the specific molecular interactions between Brivanib and its targets, VEGFR-2 and FGFR-1, researchers can gain valuable insights for the rational design of next-generation dual-target inhibitors with improved efficacy and selectivity. The provided data and workflows serve as a comprehensive resource for professionals in the field of drug discovery and development.

References

- 1. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Brivanib, a novel dual VEGF-R2/bFGF-R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a dual inhibitor of vascular endothelial growth factor receptor and fibroblast growth factor receptor tyrosine kinases, induces growth inhibition in mouse models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A phase I study to determine the safety, pharmacokinetics and pharmacodynamics of a dual VEGFR and FGFR inhibitor, brivanib, in patients with advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Brivanib, a dual FGF/VEGF inhibitor, is active both 1st and 2nd line against mouse pancreatic neuroendocrine tumors (PNET) developing adaptive/evasive resistance to VEGF inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR/VEGFR-2 dual inhibitor and apoptotic inducer: Design, synthesis, anticancer activity and docking study of new 2-thioxoimidazolidin-4one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Item - Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - University of Lincoln - Figshare [repository.lincoln.ac.uk]

- 12. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Discovery of VEGFR2 inhibitors by integrating naïve Bayesian classification, molecular docking and drug screening approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Unleashing Nature’s potential: a computational approach to discovering novel VEGFR-2 inhibitors from African natural compound using virtual screening, ADMET analysis, molecular dynamics, and MMPBSA calculations [frontiersin.org]

- 16. Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Item - Novel piperazineâchalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 18. rjptonline.org [rjptonline.org]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Brivanib Alaninate In Vivo Xenograft Model: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brivanib alaninate is an investigational, orally administered small molecule that acts as a dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[1] As a prodrug, it is rapidly converted to its active moiety, brivanib (BMS-540215), in vivo.[1] Brivanib demonstrates potent anti-angiogenic and anti-tumor activity by targeting key signaling pathways involved in tumor growth, proliferation, and neovascularization.[2][3][4] This document provides a detailed protocol for evaluating the in vivo efficacy of this compound using a human tumor xenograft model in mice. The described methodologies cover tumor cell implantation, drug administration, and endpoint analyses, including tumor growth inhibition, assessment of microvessel density, and apoptosis.

Introduction

Hepatocellular carcinoma (HCC) and other solid tumors often exhibit upregulation of the VEGF and FGF signaling pathways, which are critical for tumor angiogenesis and survival.[2] this compound selectively targets VEGFR-2 and FGFR-1, thereby inhibiting downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[2][5] This mode of action leads to a reduction in tumor vascularity, inhibition of tumor cell proliferation, and induction of apoptosis.[2][6][7] In vivo xenograft models are crucial for the preclinical evaluation of anti-cancer agents like this compound, providing insights into efficacy and mechanisms of action. This protocol outlines a standard procedure for a subcutaneous xenograft study.

Signaling Pathway of this compound

This compound, through its active form brivanib, exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR and FGFR, thereby blocking downstream signaling.

Caption: Brivanib inhibits VEGFR and FGFR signaling pathways.

Efficacy Data of this compound in Xenograft Models

The following tables summarize the in vivo efficacy of this compound in various human tumor xenograft models.

Table 1: Tumor Growth Inhibition

| Cell Line | Tumor Type | Dose (mg/kg/day) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Hep3B | Hepatocellular Carcinoma | 90 | Not Specified | 64 | [6] |

| L2987 | Lung Cancer | 107 | Not Specified | Not Specified (Dose-dependent efficacy) | [3] |

| HCT116/VM46 | Colon Carcinoma | Not Specified | Not Specified | Significant Inhibition | [8] |

| H3396 | Breast Cancer | Not Specified | Not Specified | Significant Inhibition | [8] |

Table 2: Effects on Microvessel Density and Apoptosis

| Cell Line | Tumor Type | Dose (mg/kg) | Parameter | Reduction/Increase | Reference |

| L2987 | Lung Cancer | 107 | Microvessel Density (CD34) | 76% Reduction | [3] |

| Hep3B | Hepatocellular Carcinoma | 90 | Apoptosis | Increased | [6][7] |

| Patient-derived HCC | Hepatocellular Carcinoma | Not Specified | Microvessel Density | Reduced | [2] |

| Patient-derived HCC | Hepatocellular Carcinoma | Not Specified | Apoptosis | Increased | [2] |

Experimental Protocols

Cell Culture and Xenograft Implantation

This protocol describes the establishment of a subcutaneous hepatocellular carcinoma (HCC) xenograft model.

Materials:

-

HepG2 or Hep3B human HCC cell line

-

Culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel

-

6-8 week old female athymic nude mice

-

Sterile syringes and needles

Protocol:

-

Culture HepG2 or Hep3B cells in a 37°C, 5% CO2 incubator.

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Resuspend cells in a serum-free medium and count using a hemocytometer.

-

Centrifuge the cell suspension and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/200 µL.

-

Anesthetize the mice and subcutaneously inject 200 µL of the cell suspension into the right flank of each mouse.

-

Monitor the mice for tumor growth.

This compound Formulation and Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

Protocol:

-

Prepare the vehicle by dissolving methylcellulose in sterile water.

-

Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 90 mg/kg).

-

Suspend the this compound powder in the vehicle to the desired concentration. Ensure a homogenous suspension.

-

Administer the this compound suspension orally to the mice once daily using an appropriate-sized gavage needle. The volume should be approximately 0.1 mL per 10g of body weight.

-

For the control group, administer the vehicle only.

Tumor Growth Monitoring

Materials:

-

Digital calipers

Protocol:

-

Measure the length (L) and width (W) of the tumors 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Volume = 0.5 x L x W² .

-

Continue treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

Immunohistochemistry for Microvessel Density (CD31 Staining)

Materials:

-

Formalin-fixed, paraffin-embedded tumor tissues

-